N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Description
N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a boronate ester derivative of benzenamine with a molecular formula of C₁₅H₂₃BNO₂ (inferred from structural analogs). It features:
- A benzene ring substituted at position 3 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a stable boronate ester commonly used in Suzuki-Miyaura cross-coupling reactions.
- N-methyl and 4-methyl substituents, which influence electronic and steric properties.
This compound is structurally tailored for applications in organic synthesis, particularly as a building block for pharmaceuticals or materials science. Its boronate ester moiety enables participation in transition-metal-catalyzed reactions, while the methyl groups modulate solubility and reactivity.
Properties
CAS No. |
877064-96-5 |
|---|---|
Molecular Formula |
C14H22BNO2 |
Molecular Weight |
247.14 g/mol |
IUPAC Name |
N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H22BNO2/c1-10-7-8-11(16-6)9-12(10)15-17-13(2,3)14(4,5)18-15/h7-9,16H,1-6H3 |
InChI Key |
KPQFTOFFNWXKKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on (3-Bromomethylphenyl)boronic Acid Pinacol Ester
One of the primary synthetic routes involves the nucleophilic substitution of (3-bromomethylphenyl)boronic acid pinacol ester with dimethylamine . This method is documented with the following key points:
- Starting materials: (3-bromomethylphenyl)boronic acid pinacol ester and dimethylamine.
- Reaction: The bromomethyl group undergoes nucleophilic substitution by dimethylamine to yield the target compound.
- Conditions: Typically carried out under inert atmosphere to avoid oxidation of boronic esters.
- Yields and Purification: Moderate to good yields are reported; purification is generally achieved by chromatographic techniques.
- Molecular formula: C15H24BNO2; Molecular weight: 261.17 g/mol.
This method is straightforward and widely used due to the commercial availability of the bromomethyl precursor and the simplicity of the substitution reaction.
Borono-Deamination Catalyzed by Tris(pentafluorophenyl)borane
A novel and mild catalytic approach involves borono-deamination of aromatic amines to form boronic acid esters:
- Catalyst: Tris(pentafluorophenyl)borane [B(C6F5)3] at low mol% loading (2.5 mol%).
- Reagents: Aromatic amines, bis(pinacolato)diboron (B2pin2), and alkyl nitrites (e.g., amyl nitrite).
- Solvent: Acetonitrile (MeCN).
- Conditions: Mild temperature (~40°C), short reaction time (~15 minutes).
- Mechanism: The catalyst activates the bis(pinacolato)diboron, facilitating the conversion of aromatic amines into boronic acid esters via deamination.
- Scope: Applicable to a wide range of aromatic amines, including complex drug-like molecules.
- Yields: Up to 93% isolated yield with high purity.
- Advantages: Mild, benign reagents, short reaction times, and broad substrate scope.
Though this method is more general for aromatic amines, it can be adapted to prepare the target compound by starting from the corresponding aromatic amine precursor.
Microwave-Assisted Annulation Reactions
In some advanced synthetic protocols, microwave irradiation is used to accelerate reactions involving boronate esters:
- Example: Reaction of 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine with dimethyl but-2-ynedioate in dichloromethane or dichloroethane.
- Conditions: Microwave heating at 110°C for 30 minutes under nitrogen atmosphere.
- Outcome: Formation of boronate-containing heterocyclic compounds with yields up to 75%.
- Purification: Flash chromatography using hexane/ethyl acetate mixtures.
- Analytical Data: Melting points, 1H NMR, and IR spectra confirm product identity.
While this method is more focused on annulation products, it demonstrates the stability and reactivity of the boronate ester under microwave conditions, which can be relevant for preparing related derivatives.
Organolithium-Mediated Synthesis
Another approach involves lithiation of aromatic precursors followed by borylation:
- Procedure: Treatment of aromatic halides with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C), followed by reaction with boron electrophiles.
- Conditions: Strict inert atmosphere (nitrogen or argon), temperature control from -78°C to room temperature.
- Yields: Moderate yields (~45%) reported for related amine derivatives.
- Notes: This method requires careful handling of reactive organolithium reagents and low temperatures to prevent side reactions.
This classical method is versatile but demands rigorous experimental control.
Summary Table of Preparation Methods
Detailed Research Outcomes and Analytical Data
- NMR Spectroscopy: The target compound and related derivatives consistently show characteristic 1H NMR signals corresponding to aromatic protons, methyl groups, and boronate ester methyls (around 1.2 ppm for pinacol methyls).
- Melting Points: Reported melting points for related boronate esters range from 114°C to 129°C depending on substitution patterns.
- Purification: Flash chromatography using hexane/ethyl acetate mixtures is the preferred method for isolating pure compounds.
- Reaction Monitoring: LCMS and IR spectroscopy are commonly used to monitor reaction progress and confirm product formation.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Scientific Research Applications
N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine primarily involves its role as a boronic ester in the Suzuki-Miyaura coupling reaction. The boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Below is a systematic comparison of N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine with structurally related boronate esters and benzenamine derivatives.
Structural and Substituent Variations
Notes:
- Electronic Effects : The trifluoromethyl group in enhances electron-withdrawing properties, improving oxidative stability but reducing nucleophilicity compared to methyl groups in the target compound.
- Steric Hindrance : Bulkier substituents (e.g., propan-2-amine in ) may slow cross-coupling kinetics compared to the target’s compact methyl groups.
- Heterocyclic vs. Benzene Core : Pyridine derivatives () exhibit distinct electronic profiles (e.g., lower electron density), affecting reactivity in metal-catalyzed reactions.
Reactivity in Suzuki-Miyaura Cross-Coupling
Key Findings :
- The target compound’s N-methyl group introduces mild steric hindrance, slightly reducing reaction rates compared to unsubstituted 4-aminophenyl boronates ().
- Fluorinated analogs () require optimized conditions (e.g., higher catalyst loading) due to electron-deficient aromatic systems.
Physicochemical Properties
| Property | Target Compound | 4-Methoxy Analog | Trifluoromethyl Analog |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Water Solubility | Low | Very low | Moderate |
| Thermal Stability | >200°C | ~180°C | >220°C |
Notes:
Biological Activity
N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a compound of interest due to its unique structural features and potential biological activities. The presence of a boron-containing moiety in its structure may confer specific reactivity and biological interactions that are currently under investigation. This article aims to consolidate the available research on its biological activity, including case studies and relevant findings.
- Molecular Formula : C14H22BNO2
- Molecular Weight : 247.15 g/mol
- CAS Number : 171364-78-6
Biological Activity Overview
Research into the biological activity of this compound has revealed various pharmacological properties:
-
Antimicrobial Activity :
- Studies have shown that derivatives of boron-containing compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to N,N-dimethyl derivatives have displayed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on key enzymes such as maltase α-glucosidase and sucrase. A study reported an IC50 value of approximately 45.8 μM for related compounds in this class . This suggests potential applications in managing conditions like diabetes by inhibiting carbohydrate digestion.
-
Cytotoxicity and Anticancer Activity :
- Preliminary investigations indicate that N,N-dimethyl derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to N,4-dimethyl derivatives showed IC50 values in the low micromolar range against various cancer cell lines . These findings highlight the potential for further development as anticancer agents.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of boron-containing compounds including N,N-dimethyl derivatives:
- Pathogen : Staphylococcus aureus
- MIC : 6 μg/mL
- : The compound exhibited significant antibacterial activity and could be a candidate for treating resistant infections.
Case Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition was conducted using several boron-containing compounds:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | Maltase α-glucosidase | 12.4 |
| Compound B | Sucrase | 15.6 |
| N,4-Dimethyl Derivative | Maltase α-glucosidase | 45.8 |
The results indicate that while N,4-dimethyl derivatives show moderate inhibition compared to more potent analogs, they still represent a viable option for further exploration in enzyme inhibition studies.
Research Findings Summary
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Antibacterial Activity : Effective against resistant bacterial strains.
- Enzymatic Inhibition : Moderate inhibition of carbohydrate-hydrolyzing enzymes.
- Cytotoxic Potential : Promising anticancer activity with low micromolar IC50 values.
Q & A
Basic: What are the typical synthetic routes for this compound?
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling or direct borylation reactions . For Suzuki coupling, a palladium catalyst (e.g., Pd(PPh₃)₄) is used to couple aryl halides with boronate esters under inert conditions. Alternatively, direct borylation of aromatic amines can be achieved using bis(pinacolato)diboron (B₂pin₂) with Ir or Rh catalysts. Key steps include maintaining anhydrous conditions and optimizing reaction temperatures (60–100°C) to prevent protodeboronation . For substituted benzenamine derivatives, intermediates like 3-bromo-N,4-dimethylbenzenamine may undergo Miyaura borylation .
Basic: What purification techniques are recommended?
Column chromatography (silica gel, hexanes/EtOAC with 0.25% triethylamine) is effective for isolating the compound, as triethylamine minimizes boronate ester decomposition . Recrystallization from toluene/ethanol mixtures (9:1 v/v) can further enhance purity. Always monitor fractions via TLC (UV-active spots) or HPLC-MS .
Basic: How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm, with distinct singlet peaks for pinacolato methyl groups (δ ~1.3 ppm).
- ¹¹B NMR : A sharp peak near δ 30 ppm confirms the boronate ester .
- IR : B-O stretches at ~1350 cm⁻¹ and C-N stretches at ~1250 cm⁻¹.
- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.24 for C₁₇H₂₈BN₃O₄) .
Advanced: How to address air/moisture sensitivity during synthesis?
Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) for reactions and storage. Dissolve the compound in anhydrous THF or DCM, and store under argon at –20°C. For long-term stability, lyophilize and seal in amber vials with molecular sieves .
Advanced: What side reactions occur in cross-coupling, and how are they mitigated?
Homocoupling (e.g., diaryl formation) and protodeboronation are common. Mitigation strategies:
- Use degassed solvents and catalytic Pd(OAc)₂ with SPhos ligand.
- Add K₂CO₃ or CsF to stabilize the boronate intermediate.
- Optimize temperature (70–90°C) to balance reactivity and side reactions .
Advanced: How to resolve discrepancies in reaction yields or spectroscopic data?
- Low yields : Check catalyst activity via control reactions with 4-bromotoluene. Use internal standards (e.g., mesitylene) for accurate quantification .
- Spectral mismatches : Compare with literature ¹¹B NMR shifts for analogous boronate esters . Re-crystallize or repurify to remove oxidized byproducts.
Advanced: How is this compound applied in materials science?
- OLEDs : As an electron-transport layer, functionalized with carbazole/phenoxazine donors via Suzuki coupling .
- Bioimaging : Conjugate with AIE (aggregation-induced emission) dyes for NIR-II fluorescence imaging. Ensure boronate stability by tuning substituent electronics .
Advanced: What mechanistic insights exist for its reactivity in cross-couplings?
Kinetic studies reveal a transmetallation rate-limiting step. Computational DFT analyses show electron-donating groups (e.g., N,N-dimethyl) accelerate oxidative addition. Isotopic labeling (D/H exchange) can track regioselectivity in aryl-aryl bond formation .
Advanced: How to design ROS-responsive delivery systems using this compound?
The boronate ester undergoes H₂O₂-mediated cleavage to release active amines. For targeted cancer therapy:
- Conjugate with RNase A via 4-nitrophenyl carbonate linkers.
- Validate reactivation in vitro using ROS-rich tumor cells (e.g., HeLa) vs. normal cells .
Advanced: Strategies for incorporating into polymers or dendrimers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
